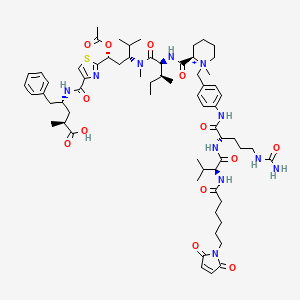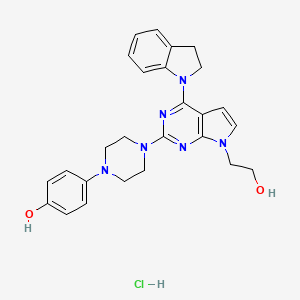
MIF-IN-4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MIF-IN-4 (hydrochloride) is a potent inhibitor of macrophage migration inhibitory factor (MIF), a cytokine originally discovered for its role in inhibiting macrophage migration . MIF-IN-4 (hydrochloride) has a pIC50 value ranging from 5.01 to 6, indicating its high efficacy in inhibiting MIF . This compound is primarily used in scientific research to study the biological functions and therapeutic potential of MIF inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MIF-IN-4 (hydrochloride) involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to achieve high purity and yield .
Industrial Production Methods
Industrial production of MIF-IN-4 (hydrochloride) typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process ensures the consistent production of high-purity compound suitable for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
MIF-IN-4 (hydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving MIF-IN-4 (hydrochloride) include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products
The major products formed from the reactions of MIF-IN-4 (hydrochloride) include its derivatives with enhanced or modified biological activity. These derivatives are often used in further research to explore new therapeutic potentials .
Scientific Research Applications
MIF-IN-4 (hydrochloride) has a wide range of scientific research applications, including:
Mechanism of Action
MIF-IN-4 (hydrochloride) exerts its effects by inhibiting the activity of macrophage migration inhibitory factor (MIF). MIF is a cytokine involved in various inflammatory and immune responses. By inhibiting MIF, MIF-IN-4 (hydrochloride) reduces the production of pro-inflammatory cytokines and chemokines, thereby modulating the immune response . The molecular targets and pathways involved include the inhibition of MIF’s tautomerase and thiol-protein oxidoreductase activities .
Comparison with Similar Compounds
MIF-IN-4 (hydrochloride) is unique among MIF inhibitors due to its high potency and specificity. Similar compounds include:
ISO-1: Another MIF inhibitor with a different mechanism of action and lower potency.
T-614 (Iguratimod): An allosteric inhibitor of MIF used in the treatment of rheumatoid arthritis.
D-dopachrome tautomerase (DDT): A homolog of MIF with similar biological activities.
These compounds differ in their chemical structures, mechanisms of action, and therapeutic applications, highlighting the uniqueness of MIF-IN-4 (hydrochloride) in MIF inhibition research .
Properties
Molecular Formula |
C26H29ClN6O2 |
|---|---|
Molecular Weight |
493.0 g/mol |
IUPAC Name |
4-[4-[4-(2,3-dihydroindol-1-yl)-7-(2-hydroxyethyl)pyrrolo[2,3-d]pyrimidin-2-yl]piperazin-1-yl]phenol;hydrochloride |
InChI |
InChI=1S/C26H28N6O2.ClH/c33-18-17-30-11-10-22-24(30)27-26(28-25(22)32-12-9-19-3-1-2-4-23(19)32)31-15-13-29(14-16-31)20-5-7-21(34)8-6-20;/h1-8,10-11,33-34H,9,12-18H2;1H |
InChI Key |
JPZMCQXVFKETSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NC(=NC4=C3C=CN4CCO)N5CCN(CC5)C6=CC=C(C=C6)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![naphthalen-1-yl-[4,5,6,7-tetradeuterio-1-(4-hydroxypentyl)indol-3-yl]methanone](/img/structure/B12427211.png)
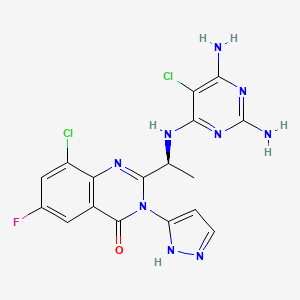
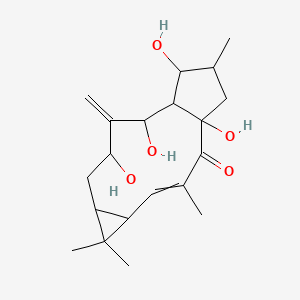
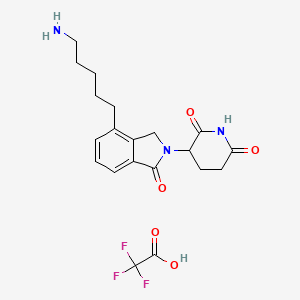
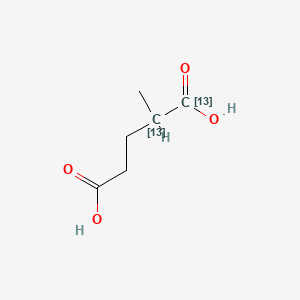

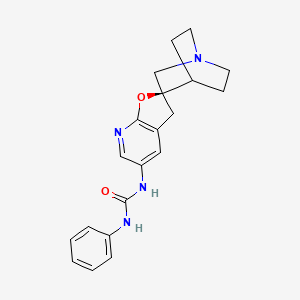
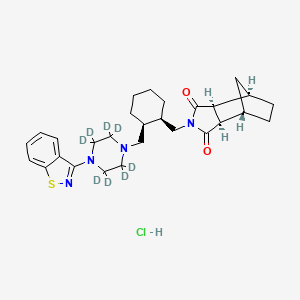
![5-(4-hydroxy-6-{4-hydroxy-6-[4-hydroxy-2-(4-hydroxyphenyl)-6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl}-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl)benzene-1,3-diol](/img/structure/B12427283.png)

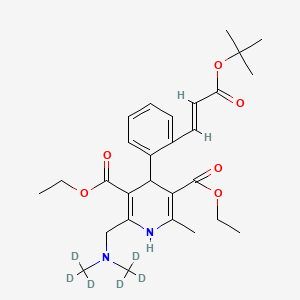
![(1S,2S,3R,5S)-3-[7-amino-5-(1,1,2,2,3,3,3-heptadeuteriopropylsulfanyl)triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B12427299.png)
